
methyl 3-amino-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 3-amino-1H-pyrazole-4-carboxylate (CAS: 29097-00-5) is a pyrazole derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . It is a crystalline solid typically stored at 2–8°C in light-protected conditions to maintain stability . This compound serves as a versatile building block in organic synthesis, particularly for pharmaceutical intermediates. Its structure features a pyrazole ring substituted with an amino group at position 3 and a methyl ester at position 4, enabling diverse reactivity in nucleophilic and cyclocondensation reactions .
Preparation Methods
Cyclization of Hydrazine Derivatives with β-Keto Esters
Reaction Mechanism and Substrate Selection
The cyclization of hydrazine derivatives with β-keto esters is a cornerstone for constructing the pyrazole core. This method involves condensing methyl acetoacetate with hydrazine hydrate under acidic or basic conditions, followed by cyclization to form the pyrazole ring . The amino group at position 3 is introduced via the hydrazine moiety, while the ester group at position 4 originates from the β-keto ester.
Optimized Reaction Conditions
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Temperature : Reflux in ethanol (78°C) for 6–8 hours.
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Catalyst : p-Toluenesulfonic acid (10 mol%) enhances cyclization efficiency .
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Yield : 70–85% after purification via silica gel chromatography .
Industrial Scalability
Industrial adaptations employ continuous-flow reactors to improve heat transfer and reduce reaction times. For example, a pilot-scale synthesis achieved 82% yield using methyl acetoacetate (1.2 equiv) and hydrazine hydrate (1.0 equiv) in toluene at 100°C under pressure .
Esterification of 3-Amino-1H-Pyrazole-4-Carboxylic Acid
Carboxylic Acid Synthesis
3-Amino-1H-pyrazole-4-carboxylic acid is synthesized via hydrolysis of 3-cyano-1H-pyrazole-4-carboxylate under acidic conditions (HCl, 6M, 80°C, 4 h) . The cyano group is converted to a carboxylic acid, yielding the intermediate in 75–80% purity.
Esterification with Thionyl Chloride and Methanol
The carboxylic acid is esterified using thionyl chloride (SOCl₂) and methanol:
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Activation : SOCl₂ (1.5 equiv) reacts with the carboxylic acid in dichloromethane (DCM) at 0°C for 1 h.
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Quenching : Methanol (3 equiv) is added dropwise, and the mixture is stirred at room temperature for 3 h.
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Yield : 80–85% after solvent evaporation and recrystallization from ethanol .
Key Characterization Data
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FTIR : Ester C=O stretch at 1705 cm⁻¹, NH₂ bend at 1620 cm⁻¹ .
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¹H NMR : Aromatic protons at δ 6.8–7.2 ppm, methyl ester at δ 3.8 ppm .
Iodine-Promoted Cyclization with Oxamic Acid Thiohydrazide
Reaction Design
This one-pot method combines oxamic acid thiohydrazide, methyl 3-oxobutanoate, and iodine in ethanol to form the pyrazole ring . The amino group arises from the thiohydrazide, while the ester is incorporated via the β-keto ester.
Procedure and Optimization
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Reagents : Oxamic acid thiohydrazide (1.0 equiv), methyl 3-oxobutanoate (1.3 equiv), iodine (1.0 equiv).
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Conditions : Stirred at 40°C for 3 h in ethanol.
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Yield : 78–83% after column chromatography (CH₂Cl₂/MeOH 25:1) .
Advantages
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Atom Economy : Eliminates protective group strategies.
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Regioselectivity : Exclusive formation of the 3-amino-4-carboxylate isomer .
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
Parameter | Cyclization | Esterification | Iodine-Promoted |
---|---|---|---|
Starting Material Cost | Low | Moderate | High |
Reaction Time (h) | 8 | 4 | 3 |
Yield (%) | 85 | 80 | 83 |
Regioselectivity | High | N/A | High |
Scalability | Industrial | Lab-scale | Lab-scale |
Critical Evaluation
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Cyclization : Preferred for large-scale production due to cost-effectiveness but requires stringent temperature control.
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Esterification : Suitable for small batches but involves corrosive reagents (SOCl₂).
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Iodine-Promoted : Ideal for regioselective synthesis but limited by iodine’s oxidative side reactions.
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group and ester functionality allow for nucleophilic substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-amino-1H-pyrazole-4-carboxylate is primarily recognized for its role as a building block in the synthesis of biologically active compounds. It has been utilized in the development of several pharmaceutical agents, including:
- Anti-inflammatory Drugs : It serves as a precursor for compounds that exhibit anti-inflammatory properties.
- Anticancer Agents : The compound has been involved in the synthesis of pyrazole derivatives that show potential in cancer treatment.
- Antimicrobial Agents : Research indicates its efficacy against various microbial strains, making it a candidate for developing new antibiotics.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of pyrazole derivatives from this compound, which showed promising cytotoxic activity against cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation, indicating potential as anticancer agents .
Agricultural Applications
The compound is also significant in agricultural chemistry, particularly in the development of fungicides. Its derivatives have been shown to possess fungicidal properties, which are crucial for crop protection.
Fungicide Development
Research has indicated that this compound can be transformed into more complex fungicidal agents. The annual production of fungicides exceeds 30,000 metric tons, and any improvements in cost efficiency or waste reduction in their production can yield substantial economic and environmental benefits .
Chemical Synthesis
This compound is utilized in various synthetic pathways to create more complex organic molecules. Its reactivity allows it to participate in numerous chemical reactions:
- Condensation Reactions : It can undergo condensation with aldehydes and ketones to form substituted pyrazoles.
- Diazotization : The compound can be converted into diazonium salts, which are useful intermediates in organic synthesis.
Table: Reaction Conditions and Yields
Reaction Type | Conditions | Yield (%) |
---|---|---|
Condensation with Aldehydes | Ethanol, room temperature | 52 |
Diazotization | Ice-cooling, NMP | 80 |
Synthesis of Pyrazole Derivatives | Reflux, acetic acid | 10 |
Research Insights and Future Directions
Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and reduce production costs. The compound's structure allows for modifications that could lead to more effective pharmaceuticals and agrochemicals.
Potential Areas for Exploration
- Developing new derivatives with enhanced selectivity and potency against specific targets.
- Investigating the environmental impact of its agricultural applications.
- Exploring its use in other fields such as materials science or nanotechnology.
Mechanism of Action
The mechanism of action of methyl 3-aminopyrazole-4-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, some derivatives act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-amino-1H-pyrazole-4-carboxylate
- Molecular Formula : C₆H₉N₃O₂
- Molecular Weight : 155.16 g/mol
- CAS Number : 6994-25-8
- Melting Point : 104–107°C
- Key Differences :
- The ethyl ester group increases molecular weight and slightly reduces polarity compared to the methyl ester variant.
- Demonstrates higher enzymatic coupling efficiency in reactions with PRPP (phosphoribosyl pyrophosphate), as observed in studies with ForT synthase .
- Safety Profile: Classified as acutely toxic (Category 4, oral) and an eye irritant (Category 2) under GHS guidelines .
3-Amino-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₄H₅N₃O₂
- Molecular Weight : 127.10 g/mol
- CAS Number : 41680-34-6
- Key Differences :
4-Amino-1H-pyrazole-3-carboxylate (APCA)
- Molecular Formula : C₄H₅N₃O₂
- Key Differences: Positional isomerism (amino group at position 4 vs. 3) alters electronic properties and reactivity. APCA shows <5% yield in enzymatic C–C bond formation with PRPP, whereas methyl 3-amino-1H-pyrazole-4-carboxylate (iso-APCA) exhibits distinct regioselectivity in similar reactions .
Comparative Data Table
Biological Activity
Methyl 3-amino-1H-pyrazole-4-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
MAPC has the molecular formula and a molar mass of 169.17 g/mol. The structure features a pyrazole ring with an amino group at the 3-position and a carboxylate group at the 4-position, which are crucial for its biological activity.
Antimicrobial Activity
MAPC and its derivatives have shown promising antimicrobial properties. For instance, studies indicate that certain pyrazole derivatives exhibit sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
MAPC | MSSA | < 0.125 mg/mL |
MAPC | MRSA | < 0.250 mg/mL |
Other Derivative | E. coli | 8 mg/mL |
Anti-inflammatory Effects
MAPC has demonstrated anti-inflammatory effects through its inhibition of pro-inflammatory cytokines such as TNF-α. Research indicates that derivatives can inhibit the phosphorylation of HSP27 and reduce LPS-induced TNF-α release in cellular models .
Case Study: In Vivo Anti-inflammatory Activity
In a study involving mice subjected to LPS-induced inflammation, MAPC derivatives significantly reduced microglial activation and astrocyte proliferation, suggesting potential for treating neuroinflammatory conditions .
The biological activity of MAPC is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group allows for hydrogen bonding with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The pyrazole ring can engage in π-π stacking interactions with receptor sites, modulating signaling pathways involved in inflammation and cancer progression .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of MAPC. For example, one study reported that specific derivatives exhibited significant antiproliferative effects on liver cancer (HepG2) and cervical cancer (HeLa) cell lines, with growth inhibition percentages reaching up to 54.25% and 38.44%, respectively .
Table 2: Anticancer Activity of MAPC Derivatives
Compound Name | Cancer Cell Line | Growth Inhibition (%) |
---|---|---|
Methyl 3-amino-5-(2-nitrophenyl) | HepG2 | 54.25 |
Methyl 3-amino-5-(2-nitrophenyl) | HeLa | 38.44 |
Other Derivative | Normal Fibroblast | 20.06 |
Synthesis and Derivatives
Various synthetic routes have been developed to produce MAPC and its derivatives, enhancing their biological activity:
- Condensation Reactions : Commonly used to create more complex structures from MAPC.
- Functional Group Modifications : Altering substituents on the pyrazole ring can lead to enhanced lipophilicity and biological activity.
Q & A
Q. Basic: What are the standard synthetic routes for methyl 3-amino-1H-pyrazole-4-carboxylate?
Answer:
The compound is synthesized via multi-step reactions, typically involving cyclization of hydrazine derivatives with β-ketoesters or β-diketones. Key steps include:
- Cyclization : Reaction of substituted hydrazines with β-ketoesters under acidic or basic conditions to form the pyrazole core.
- Esterification : Introduction of the methyl ester group via alkylation or transesterification.
- Amino Group Protection/Deprotection : Use of Boc or acetyl groups to stabilize the amino functionality during synthesis .
Q. Basic: What characterization techniques are essential post-synthesis?
Answer:
Critical techniques include:
- XRD : Determines crystal structure and confirms monoclinic or other crystallographic systems.
- FTIR : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, NH₂ stretching at ~3300 cm⁻¹).
- TEM : Analyzes particle size and morphology for material science applications.
- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) .
Q. Basic: What are the common chemical reactions of this compound?
Answer:
The compound undergoes:
- Oxidation : Amino group oxidation to nitro derivatives using KMnO₄ or H₂O₂.
- Reduction : Ester reduction to alcohols via LiAlH₄/NaBH₄.
- Substitution : Nucleophilic displacement of the amino group with alkyl halides or acyl chlorides .
Q. Advanced: How can reaction conditions be optimized for high yield and purity?
Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions.
- Catalytic Screening : Test transition-metal catalysts (e.g., Ru or Pd) for regioselective substitutions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Q. Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-Validation : Combine XRD (for solid-state structure) with NMR/FTIR (solution-phase data).
- Dynamic NMR : Resolve tautomerism or rotational barriers causing signal splitting.
- Computational Modeling : Compare experimental spectra with DFT-predicted vibrational modes .
Q. Advanced: What computational approaches predict biological activity?
Answer:
- Molecular Docking : Screen against targets like COX-2 or kinase enzymes using AutoDock Vina.
- DFT Calculations : Analyze electron density maps to predict reactive sites for derivatization.
- QSAR Models : Correlate substituent effects (e.g., methyl vs. benzyl groups) with bioactivity .
Q. Pharmacological Applications: How to identify biological targets?
Answer:
- Enzyme Inhibition Assays : Test against serine hydrolases or cytochrome P450 isoforms.
- Cellular Uptake Studies : Use fluorescent analogs to track intracellular localization.
- SAR Analysis : Compare analogs (e.g., 3-methylbenzyl vs. 4-chlorophenyl derivatives) for activity trends .
Q. Stability: How does the compound behave under varying storage conditions?
Answer:
- Thermal Stability : TGA/DSC analysis reveals decomposition above 150°C.
- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyrazole ring.
- Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers via HPLC .
Q. Advanced: What purification challenges arise during synthesis?
Answer:
- Byproduct Removal : Use silica gel chromatography to separate regioisomers (e.g., 1H vs. 2H-pyrazole tautomers).
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals.
- HPLC-MS : Detect trace impurities (<0.1%) from incomplete cyclization .
Q. Material Science Applications: What electronic properties are exploitable?
Answer:
Properties
IUPAC Name |
methyl 5-amino-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQFAPZUQKYADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297732 | |
Record name | methyl 3-aminopyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29097-00-5 | |
Record name | 29097-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-aminopyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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